molecular formula C15H20FN3O2 B3012699 [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone CAS No. 346713-94-8

[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone

Cat. No. B3012699
CAS RN: 346713-94-8
M. Wt: 293.342
InChI Key: OVVCCYKSBNDQHR-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone, also known as FPM, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FPM is a small molecule that belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism Of Action

The exact mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to interact with proteins involved in the regulation of cell growth, apoptosis, and neurotransmitter signaling, such as the PI3K/Akt/mTOR pathway, Bcl-2 family proteins, and serotonin and dopamine receptors.
Biochemical and Physiological Effects:
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects, depending on the target and the cellular context. In cancer cells, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA repair, leading to cell death. In neuronal cells, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to modulate the release and uptake of neurotransmitters, leading to changes in synaptic transmission and plasticity.

Advantages And Limitations For Lab Experiments

[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has several advantages for lab experiments, such as its small size, high potency, and low toxicity. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can be easily synthesized and purified, and its activity can be easily measured using various assays. However, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone also has some limitations, such as its poor solubility in water and its potential off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the research on [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone, including the identification of its molecular targets and the development of more potent and selective derivatives. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone also has potential applications in combination therapy with other drugs, such as chemotherapy and immunotherapy, for the treatment of cancer. In addition, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can be used as a tool compound for the study of various biological processes, such as cell signaling and neurotransmission.

Synthesis Methods

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with morpholine and an acid catalyst. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological and psychiatric disorders, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVCCYKSBNDQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone

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